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Compound of Interest |

\

Compound Name: 4-Bromo-2-nitropyridine

CAS No.: 909712-10-3

Cat. No.: B1292487

Introduction & Reactivity Profile

4-Bromo-2-nitropyridine is a "privileged scaffold" in drug discovery, offering two distinct

electrophilic sites with orthogonal reactivity. Its utility stems from the electronic interplay

between the pyridine nitrogen, the nitro group, and the bromine atom.

C4-Position (Bromine): This is the primary electrophilic site. It is highly activated for
Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Cross-Couplings due to
the para-relationship with the pyridine nitrogen and the electron-withdrawing nature of the
ortho-nitro group (via inductive effects).

C2-Position (Nitro): The nitro group serves two roles. First, it activates the C4-position.
Second, it acts as a latent amine. Following C4-functionalization, the nitro group can be
chemoselectively reduced to an amine (2-amino), unlocking a new vector for elaboration
(e.g., amide coupling, sulfonylation, or Sandmeyer reactions).

Reactivity Hierarchy (Chemo- & Regioselectivity)

SNAr @ C4: Occurs under mild conditions with amines, alkoxides, and thiols. The C4-Br is
displaced significantly faster than the C2-NO2 group due to the stabilization of the
Meisenheimer intermediate by the ring nitrogen.
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e Pd-Coupling @ C4: The C-Br bond is a standard handle for Suzuki, Sonogashira, and
Buchwald-Hartwig couplings.

» Nitro Reduction: Can be performed before or after C4-functionalization, though "C4-first" is
generally preferred to avoid catalyst poisoning by the free amine or competing
nucleophilicity.

Divergent Synthesis Workflow (Visualized)

The following diagram illustrates the divergent pathways available from the parent scaffold.

Path A: SNAr 4-Substituted-2-nitropyridine Nitro Reduction
(Nucleophiles (Amino/Alkoxy/Thio) — _(FelAcOH or H2/Pd)
—————— > 5 15— B
Path B: Suzuki Nitro Reduction 4 Su\l/)stltutt_ledIztamlngp);ndlne
A-B(OH)2,Pd) e T » (Versatile Intermediate)
4-Aryl-2-nitropyridine —--="""

(Biaryl Scaffold)

4-Bromo-2-nitropyridine

Figure 1: Divergent synthesis map for 4-Bromo-2-nitropyridine. Path A and B represent orthogonal C4-functionalization.

Click to download full resolution via product page

Experimental Protocols
Protocol A: SNAr Displacement with Secondary Amines

Objective: Synthesis of 4-morpholino-2-nitropyridine. Mechanism: Addition-Elimination (SNAr)
activated by the electron-deficient pyridine ring.

Materials:

4-Bromo-2-nitropyridine (1.0 equiv)

Morpholine (1.2 equiv)

Potassium Carbonate (K2CO3) (2.0 equiv)

Solvent: DMF (Dimethylformamide) or DMSOJ[1]

Workup: Ethyl Acetate (EtOAc), Brine, Water
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Step-by-Step Procedure:

e Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-2-
nitropyridine (1.0 mmol) in DMF (3.0 mL).

o Base Addition: Add K2CO3 (2.0 mmol) to the solution. The suspension may turn slightly
yellow.

e Nucleophile Addition: Add Morpholine (1.2 mmol) dropwise at room temperature.
e Reaction: Stir the mixture at 60°C for 2—4 hours.

o Checkpoint: Monitor by TLC (Hexane/EtOAc 1:1). The starting material (Rf ~0.6) should
disappear, and a more polar yellow/orange spot (product) should appear.

o Workup:
o Cool to room temperature.[1][2][3][4]

o Pour the mixture into ice-cold water (15 mL). The product often precipitates as a yellow
solid.

o If solid forms: Filter, wash with water, and dry under vacuum.[5][6]

o If oil forms: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine (2 x 10
mL) to remove DMF. Dry over Na2S0O4, filter, and concentrate.

 Purification: Usually not required if precipitated. If necessary, purify via flash chromatography
(Si02, Hexane/EtOAc gradient).

Data Summary:
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Parameter Condition Note

1.0:1.2:2.0 Excess amine ensures

Stoichiometr
U (SM:Amine:Base) conversion.[7]

Higher temps (>100°C) may
Temperature 60°C )
degrade the nitro group.

| Yield | 85-95% | High efficiency due to strong activation. |

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 4-phenyl-2-nitropyridine. Mechanism: Pd(0)-catalyzed cycle (Oxidative
Addition -> Transmetallation -> Reductive Elimination).

Materials:

4-Bromo-2-nitropyridine (1.0 equiv)

Phenylboronic acid (1.2 equiv)

Catalyst: Pd(PPh3)4 (5 mol%)

Base: Na2CO3 (2.0 M aqueous solution, 3.0 equiv)

Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure:

o Degassing: Sparge 1,4-dioxane and 2.0 M Na2CO3 with nitrogen or argon for 15 minutes
prior to use. Oxygen is the enemy of this reaction.

e Assembly: In a reaction vial or Schlenk tube, combine:
o 4-Bromo-2-nitropyridine (1.0 mmol)
o Phenylboronic acid (1.2 mmol)

o Pd(PPh3)4 (58 mg, 0.05 mmol)
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» Solvent Addition: Add degassed 1,4-dioxane (4 mL) and 2.0 M Na2CO3 (1.5 mL).
e Reaction: Seal the vessel under inert atmosphere (N2/Ar). Heat to 90°C for 4-12 hours.

o Visual Cue: The solution typically turns from yellow to dark brown/black (active Pd
species).

o Workup:
o Cool to room temperature.[1][2][3][4]
o Filter through a pad of Celite to remove Pd residues. Wash the pad with EtOAc.[1][4]
o Partition the filtrate between EtOAc and water. Separate layers.
o Wash organic layer with brine, dry over MgS0O4, and concentrate.
 Purification: Flash chromatography (SiO2, Hexane/EtOAc 80:20).

Critical Note on Catalyst: If Pd(PPh3)4 is inactive (black metal visible initially), use Pd(dppf)CI2
or Pd2(dba)3/SPhos for challenging substrates.

Protocol C: Chemoselective Nitro Reduction

Objective: Conversion of 4-substituted-2-nitropyridine to 2-amino-4-substituted-pyridine.
Method: Iron-mediated reduction (Bechamp conditions). Avoids debromination if Br is still
present.

Materials:

Nitro-pyridine substrate (1.0 equiv)[5]

Iron powder (Fe) (5.0 equiv, fine powder)

Ammonium Chloride (NH4CI) (5.0 equiv)

Solvent: Ethanol/Water (3:1)

Step-by-Step Procedure:
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o Setup: Dissolve the nitro substrate (1.0 mmol) in Ethanol (6 mL) and Water (2 mL).
e Addition: Add NH4CI (5.0 mmol) and Iron powder (5.0 mmol).
» Reaction: Heat to reflux (80°C) with vigorous stirring.

o Time: 1-3 hours.[8]

o Monitoring: TLC will show a significant polarity shift (Amine is much more polar/slower
moving and often stains blue/purple with Ninhydrin).

o Workup:

Filter the hot mixture through Celite to remove iron sludge. Wash heavily with hot Ethanol
or MeOH.

(¢]

o

Concentrate the filtrate.[1][4]

[¢]

Resuspend residue in EtOAc/Water, basify slightly with NaHCO3 (to ensure free base
form), and extract with EtOAc.

[¢]

Dry and concentrate.[5]

Troubleshooting & Optimization
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Issue

Probable Cause

Solution

Low Yield in SNAr

Competitive hydrolysis (OH

displaces Br)

Ensure solvents (DMF/DMSO)
are dry. Use anhydrous base
(Cs2C03) and molecular

sieves.

Debromination

Occurs during Nitro reduction
(if using H2/Pd)

Switch to Fe/NH4CI or SnCl2
reduction methods. Avoid
catalytic hydrogenation if the

Br atom must be retained.

Pd Catalyst Death

Nitro group coordination or

oxidation

Increase catalyst loading to 10
mol%. Ensure rigorous
degassing. Try Pd(dppf)CI2
which is more robust.

Regioselectivity

Attack at C2 (Nitro

displacement)

Rare for this substrate. Lower
temperature (RT to 40°C)
favors C4-Br displacement

(kinetic control).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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